molecular formula C14H19N5O4S B7016815 2-methoxy-2-(oxolan-3-yl)-N-[4-(triazol-1-yl)pyridin-3-yl]ethanesulfonamide

2-methoxy-2-(oxolan-3-yl)-N-[4-(triazol-1-yl)pyridin-3-yl]ethanesulfonamide

Cat. No.: B7016815
M. Wt: 353.40 g/mol
InChI Key: PQIQEZVFGZXWFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methoxy-2-(oxolan-3-yl)-N-[4-(triazol-1-yl)pyridin-3-yl]ethanesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains several functional groups, including a methoxy group, an oxolane ring, a triazole ring, and a pyridine ring, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-2-(oxolan-3-yl)-N-[4-(triazol-1-yl)pyridin-3-yl]ethanesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the oxolane ring: This can be achieved through the cyclization of a suitable diol precursor under acidic conditions.

    Introduction of the methoxy group: This step involves the methylation of the hydroxyl group using a methylating agent such as methyl iodide in the presence of a base.

    Formation of the triazole ring: This can be accomplished through a click chemistry reaction, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

    Coupling with the pyridine ring: This step involves the formation of a carbon-nitrogen bond between the triazole ring and the pyridine ring, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and scalability. This includes the use of continuous flow reactors for the cyclization and methylation steps, as well as the use of automated synthesis platforms for the click chemistry and coupling reactions.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-2-(oxolan-3-yl)-N-[4-(triazol-1-yl)pyridin-3-yl]ethanesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group under strong oxidizing conditions.

    Reduction: The oxolane ring can be reduced to form a diol under reducing conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include alkyl halides and amines, and reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of a diol.

    Substitution: Formation of various substituted derivatives of the triazole and pyridine rings.

Scientific Research Applications

2-methoxy-2-(oxolan-3-yl)-N-[4-(triazol-1-yl)pyridin-3-yl]ethanesulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic applications, including as an anticancer agent and an antimicrobial agent.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-methoxy-2-(oxolan-3-yl)-N-[4-(triazol-1-yl)pyridin-3-yl]ethanesulfonamide involves its interaction with specific molecular targets and pathways. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The triazole and pyridine rings may also interact with nucleic acids, affecting gene expression and cellular processes.

Comparison with Similar Compounds

2-methoxy-2-(oxolan-3-yl)-N-[4-(triazol-1-yl)pyridin-3-yl]ethanesulfonamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which confer a diverse range of chemical reactivity and biological activity.

Properties

IUPAC Name

2-methoxy-2-(oxolan-3-yl)-N-[4-(triazol-1-yl)pyridin-3-yl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O4S/c1-22-14(11-3-7-23-9-11)10-24(20,21)17-12-8-15-4-2-13(12)19-6-5-16-18-19/h2,4-6,8,11,14,17H,3,7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQIQEZVFGZXWFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CS(=O)(=O)NC1=C(C=CN=C1)N2C=CN=N2)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.